1-Benzyl-3-hydroxypyridinium chloride

Catalog No.
S762335
CAS No.
3323-73-7
M.F
C12H12ClNO
M. Wt
221.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-hydroxypyridinium chloride

CAS Number

3323-73-7

Product Name

1-Benzyl-3-hydroxypyridinium chloride

IUPAC Name

1-benzylpyridin-1-ium-3-ol;chloride

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

InChI

InChI=1S/C12H11NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H

InChI Key

ONNZKJRJNUPXSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-]

1-Benzyl-3-hydroxypyridinium chloride is a quaternary ammonium compound characterized by its unique structure and properties. The molecular formula of this compound is C₁₂H₁₂ClNO, and it has a molecular weight of 221.68 g/mol. The compound features a hydroxypyridine moiety, which contributes to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. It is typically presented as a white to off-white crystalline solid, soluble in polar solvents like water and alcohols .

Synthesis and Characterization:

1-Benzyl-3-hydroxypyridinium chloride is a known organic compound. Its synthesis has been reported in scientific literature, with researchers employing various methods to obtain the compound. One reported method involves the reaction of 3-hydroxypyridine with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride [].

Potential Applications:

While the specific scientific research applications of 1-Benzyl-3-hydroxypyridinium chloride are not extensively documented, its structural features suggest potential areas of investigation. The presence of a pyridinium ring and a hydroxyl group makes it a candidate for:

  • Modification of biomolecules: The pyridinium ring can participate in various reactions, potentially allowing for the attachment of the compound to biomolecules like proteins or nucleic acids for further study [].
  • Medicinal chemistry: The pyridinium ring is a common pharmacophore present in various drugs. 1-Benzyl-3-hydroxypyridinium chloride could serve as a starting point for the development of new drug candidates, although further research is needed to explore its potential therapeutic effects [].
  • Material science: Pyridinium-based compounds are sometimes used in the development of new materials with specific properties. 1-Benzyl-3-hydroxypyridinium chloride could be investigated for its potential applications in material science, though more research is required in this area [].
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloride ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
  • Oxidation: The hydroxyl group can undergo oxidation under certain conditions, potentially forming ketones or aldehydes.
  • Deprotonation: In basic conditions, the hydroxyl group may lose a proton, resulting in the formation of an alkoxide.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Research indicates that 1-benzyl-3-hydroxypyridinium chloride exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its structure suggests possible interactions with neurotransmitter systems, which could lead to applications in neurology and psychiatry. The compound's ability to cross biological membranes may also enhance its pharmacological properties .

Several methods are available for synthesizing 1-benzyl-3-hydroxypyridinium chloride:

  • Alkylation of Pyridine Derivatives: This method involves the alkylation of 3-hydroxypyridine with benzyl halides in the presence of a base.
  • Reduction Reactions: Starting from 1-benzylpyridin-3-one, reduction can yield the desired hydroxypyridinium salt.
  • Quaternization: The hydroxypyridine can be quaternized with methyl or benzyl halides to form the corresponding quaternary ammonium salt.

These methods allow for the production of 1-benzyl-3-hydroxypyridinium chloride with varying degrees of purity and yield .

The applications of 1-benzyl-3-hydroxypyridinium chloride span several fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it may be used in developing new antibiotics or antiseptics.
  • Biochemical Research: It serves as a reagent in studies involving enzyme inhibition or neurotransmitter modulation.
  • Agriculture: Potential applications include use as a pesticide or herbicide due to its biological activity against pathogens.

These diverse applications underscore the compound's significance in both research and practical uses.

Interaction studies of 1-benzyl-3-hydroxypyridinium chloride have focused on its effects on various biological systems. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing synaptic transmission. Additionally, its antimicrobial properties indicate interactions with bacterial cell membranes and metabolic pathways, which could be further explored for drug development .

1-Benzyl-3-hydroxypyridinium chloride shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
1-Benzyl-3-hydroxypyridinium bromideC₁₂H₁₂BrNOSimilar structure but with bromide instead of chloride; may exhibit different solubility and reactivity properties .
1-Methyl-3-hydroxypyridinium chlorideC₉H₁₀ClNOMethyl group instead of benzyl; potentially different biological activities due to altered sterics .
4-(Benzylamino)phenolC₁₃H₁₅N₃OContains an amine group; used in dye production and has distinct biochemical properties .

The uniqueness of 1-benzyl-3-hydroxypyridinium chloride lies in its specific combination of a hydroxyl group on the pyridine ring and a benzyl substituent, which together confer unique biological activities not fully replicated in these similar compounds.

Molecular Structure and Configuration

1-Benzyl-3-hydroxypyridinium chloride represents a quaternary ammonium salt characterized by a pyridinium ring system bearing a hydroxyl substituent at the 3-position and a benzyl group attached to the nitrogen atom [1] [2]. The compound exhibits the molecular formula C₁₂H₁₂ClNO with a molecular weight of 221.68 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 3323-73-7, and it is systematically named as 1-benzylpyridin-1-ium-3-ol;chloride according to International Union of Pure and Applied Chemistry nomenclature [1] [2].

The molecular architecture consists of three distinct structural components: the pyridinium ring bearing the hydroxyl functionality, the benzyl substituent, and the chloride counterion [1] [3]. The pyridinium ring adopts a planar configuration typical of aromatic heterocycles, with the positive charge delocalized across the ring system [1] [3]. The hydroxyl group at the 3-position introduces electron-donating character through resonance effects, while simultaneously participating in potential hydrogen bonding interactions [3] [4].

The benzyl substituent is connected to the pyridinium nitrogen through a methylene bridge, creating a flexible linkage that allows for conformational rotation around the nitrogen-carbon bond [1] [3]. This structural feature contributes to the compound's ability to adopt various conformational states in solution and solid phases [5] [6]. The chloride anion serves as the counterion, maintaining overall electrical neutrality while participating in electrostatic interactions with the cationic pyridinium moiety [1] [7].

PropertyValue
Molecular FormulaC₁₂H₁₂ClNO [1]
Molecular Weight221.68 g/mol [1] [2]
Chemical Abstracts Service Number3323-73-7 [1] [2]
International Union of Pure and Applied Chemistry Name1-benzylpyridin-1-ium-3-ol;chloride [1]
European Community Number630-902-5 [1] [8]
Simplified Molecular Input Line Entry SystemOc1cccn+Cc1ccccc1.[Cl-] [1] [9]

Crystallographic Analysis

Crystallographic studies of 1-benzyl-3-hydroxypyridinium chloride reveal important structural parameters that define its three-dimensional molecular arrangement [10] [7]. The compound typically crystallizes in monoclinic or orthorhombic space groups, depending on crystallization conditions and solvent systems employed [7] [11]. The pyridinium ring maintains planarity with carbon-nitrogen bond lengths ranging from 1.34 to 1.36 Ångströms, consistent with aromatic character and partial double bond nature [6] [12].

The carbon-oxygen bond length of the hydroxyl group measures approximately 1.25 to 1.27 Ångströms, indicating partial double bond character due to resonance interactions with the pyridinium ring [6] [12]. The nitrogen-methylene carbon bond connecting the pyridinium ring to the benzyl substituent exhibits a typical single bond length of 1.48 to 1.50 Ångströms [6] [12]. Bond angles within the pyridinium ring range from 118 to 122 degrees for carbon-carbon-carbon angles and 118 to 120 degrees for carbon-nitrogen-carbon angles [13] [12].

The dihedral angle between the pyridinium and phenyl ring planes typically ranges from 30 to 40 degrees, reflecting the rotational freedom around the nitrogen-methylene bond [6] [12]. This geometric parameter significantly influences the compound's packing arrangements and intermolecular interactions in the crystalline state [5] [6]. Hydrogen bonding patterns involving the hydroxyl group and chloride anion contribute to the overall crystal stability and packing efficiency [7] [14].

Structural ParameterTypical Value
Carbon-Nitrogen Bond Length (pyridinium)1.34-1.36 Å [6] [12]
Carbon-Oxygen Bond Length (hydroxyl)1.25-1.27 Å [6] [12]
Nitrogen-Methylene Carbon Bond Length1.48-1.50 Å [6] [12]
Carbon-Carbon Bond Length (aromatic)1.37-1.40 Å [13] [12]
Carbon-Carbon-Carbon Angle (pyridinium)118-122° [12]
Carbon-Nitrogen-Carbon Angle118-120° [12]
Dihedral Angle (pyridinium-phenyl)30-40° [6] [12]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-benzyl-3-hydroxypyridinium chloride through analysis of both proton and carbon-13 spectra [1] [15]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the compound's molecular architecture and electronic environment [16] [17]. The aromatic protons of the pyridinium ring typically appear in the 7.0 to 8.5 parts per million region, with the proton adjacent to the nitrogen atom appearing most downfield due to the deshielding effect of the positive charge [16] [18].

The hydroxyl proton exhibits a distinctive signal that may appear as a broad singlet in the 10 to 12 parts per million range, depending on solvent conditions and hydrogen bonding interactions [18] [4]. The benzyl methylene protons generate a characteristic singlet around 5.0 to 5.5 parts per million, reflecting their position adjacent to the electron-deficient pyridinium nitrogen [16] [18]. The phenyl ring protons appear as complex multiplets in the 7.2 to 7.8 parts per million region, showing typical aromatic coupling patterns [16] [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities [17] [18]. The carbon atoms of the pyridinium ring exhibit signals between 120 and 140 parts per million, with the carbon bearing the hydroxyl group appearing around 160 parts per million due to the deshielding effect of the oxygen atom [17] [4]. The benzyl methylene carbon typically resonates around 50 parts per million, while the phenyl ring carbons appear in the 126 to 138 parts per million range [17] [18].

Infrared and Raman Spectroscopic Analysis

Infrared spectroscopy of 1-benzyl-3-hydroxypyridinium chloride reveals characteristic vibrational modes that provide insight into functional group properties and molecular interactions [3] [19]. The hydroxyl group exhibits a distinctive stretching vibration in the 3200 to 3400 inverse centimeters region, with the exact frequency depending on hydrogen bonding strength and crystalline environment [3] [19]. This band may appear broad due to intermolecular hydrogen bonding interactions with the chloride anion or other hydroxyl groups [19] [14].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1400 to 1600 inverse centimeters region, characteristic of pyridinium and phenyl ring systems [3] [19]. The carbon-oxygen stretching vibration of the hydroxyl group typically occurs around 1200 to 1300 inverse centimeters, providing information about the bond strength and electronic environment [3] [19]. Aromatic carbon-hydrogen bending vibrations appear in the 1000 to 1200 inverse centimeters region, while out-of-plane deformation modes occur below 900 inverse centimeters [19].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes [20] [19]. The pyridinium ring breathing mode typically appears around 1000 inverse centimeters, while symmetric stretching modes of the aromatic rings occur in the 1500 to 1600 inverse centimeters region [20] [19]. The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization of the compound's molecular structure [20] [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1-benzyl-3-hydroxypyridinium chloride reveals characteristic fragmentation patterns that confirm molecular structure and provide insight into gas-phase ion chemistry [4]. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the loss of the chloride anion [M-Cl]⁺ [4]. This represents the base peak in most ionization conditions and serves as the primary molecular ion for subsequent fragmentation processes [4].

The most prominent fragmentation pathway involves the loss of the hydroxyl group, generating a fragment at mass-to-charge ratio 169 with approximately 45 percent relative intensity [4]. The benzyl fragment [C₇H₇]⁺ appears at mass-to-charge ratio 91 with high intensity (approximately 75 percent), reflecting the stability of the tropylium ion formed through rearrangement processes [4]. The hydroxypyridine fragment [C₅H₅NO]⁺ generates a peak at mass-to-charge ratio 95 with moderate intensity (approximately 30 percent) [4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3323-73-7

Dates

Last modified: 08-15-2023

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